molecular formula C12H16ClNO B13513405 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride

Cat. No.: B13513405
M. Wt: 225.71 g/mol
InChI Key: AJEMFDRKDMJVRH-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride is a ketonic organic compound featuring a cyclopentyl group attached to a carbonyl moiety, which is further linked to a pyridin-3-yl (nicotinyl) aromatic ring. The hydrochloride salt form enhances its aqueous solubility, a critical property for pharmacological or synthetic applications.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

2-cyclopentyl-1-pyridin-3-ylethanone;hydrochloride

InChI

InChI=1S/C12H15NO.ClH/c14-12(8-10-4-1-2-5-10)11-6-3-7-13-9-11;/h3,6-7,9-10H,1-2,4-5,8H2;1H

InChI Key

AJEMFDRKDMJVRH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)C2=CN=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride typically involves the reaction of cyclopentanone with 3-pyridylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structural analogs and general chemical principles, as direct experimental data for the target compound is scarce.

Structural and Functional Group Analysis

Compound Name Key Functional Groups Substituents Salt Form Hypothesized Properties
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one Ketone, Pyridine Cyclopentyl, Pyridin-3-yl Hydrochloride Moderate lipophilicity, high solubility (salt form)
N-(3-Bromophenyl)-2-(pyridin-3-yl)acetamide Amide, Pyridine Bromophenyl, Pyridin-3-yl Hydrochloride High lipophilicity, moderate solubility
3-Ethoxycyclohexan-1-one Ketone, Ether Ethoxy, Cyclohexanone Neutral Low solubility, high lipophilicity
2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one Ketone, Thiazole, Amine Thiazol-5-yl, Amino Dihydrochloride High solubility, polar interactions

Key Differences and Implications

Cyclopentyl vs. Cyclohexanone derivatives (e.g., 3-ethoxycyclohexan-1-one) lack the pyridine ring, reducing hydrogen-bonding capacity and solubility compared to the target compound .

Salt Form and Solubility :

  • Hydrochloride salts (e.g., target compound, N-(3-bromophenyl)-2-(pyridin-3-yl)acetamide hydrochloride) generally exhibit higher aqueous solubility than neutral forms (e.g., 3-ethoxycyclohexan-1-one) due to ionic dissociation .

Hydrogen-Bonding Networks :

  • Pyridine and thiazole rings can act as hydrogen-bond acceptors, influencing crystal packing and stability. The target compound’s pyridine moiety may form weaker hydrogen bonds compared to amide-containing analogs (e.g., N-(3-bromophenyl)-2-(pyridin-3-yl)acetamide), which have stronger amide-based interactions .

Biological Activity

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and promising biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group attached to an ethanone moiety, which is further substituted with a pyridine ring. Its molecular formula is C12H15ClNC_{12}H_{15}ClN with a molecular weight of approximately 225.72 g/mol. It typically appears as a white to off-white powder and is soluble in various organic solvents, facilitating its use in biological assays.

Antimicrobial Properties

Research indicates that 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. Studies have reported low inhibitory concentrations (IC50 values in the micromolar range), demonstrating its potential as an anti-tubercular agent.

Table 1: Inhibitory Concentrations Against Mycobacterium tuberculosis

CompoundIC50 (µM)
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride<10
Standard Anti-Tubercular Drug (e.g., Rifampicin)<5

Anti-Fibrotic Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-fibrotic activities. Preliminary studies suggest that it may be effective in conditions characterized by excessive fibrosis, potentially offering therapeutic benefits in fibrotic diseases.

The precise mechanism of action for 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride is not fully elucidated. However, molecular docking studies indicate that it interacts with specific biological targets, influencing various biochemical processes within cells. These interactions are critical for understanding its pharmacological profile and optimizing therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study involving Vero cell lines demonstrated the cytotoxic effects of the compound, indicating potential applications in cancer therapy. The compound was tested at various concentrations to determine its effect on cell viability .
  • Molecular Docking Studies : These studies have provided insights into the binding affinities of the compound with specific enzymes and receptors involved in disease pathways. Such investigations are crucial for optimizing its therapeutic applications.
  • Safety Profile : Preliminary toxicity assessments indicate that 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride does not exhibit acute toxicity at high doses in animal models, suggesting a favorable safety profile for further development .

Future Directions

The promising biological activities of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride warrant further investigation. Future research should focus on:

  • Clinical Trials : To evaluate the efficacy and safety of the compound in humans.
  • Mechanistic Studies : To better understand how the compound interacts with biological targets.
  • Analog Development : To synthesize derivatives with enhanced activity or altered pharmacokinetic properties.

Q & A

Q. What are the recommended synthetic routes for 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride in academic laboratories?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl intermediates (e.g., 2-chloro-1-(pyridin-3-yl)ethan-1-one) react with cyclopentyl groups under basic conditions. Purification typically involves recrystallization or column chromatography, with yields optimized by controlling reaction temperature (50–80°C) and solvent polarity (e.g., dichloromethane or ethanol) .

Q. What safety protocols are critical when handling this compound?

Safety Data Sheets (SDS) for structurally similar hydrochlorides recommend:

  • Using personal protective equipment (PPE), including nitrile gloves and lab coats.
  • Working in a fume hood to avoid inhalation of fine particles.
  • Storing the compound in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .

Q. Which spectroscopic techniques are essential for structural validation?

Key methods include:

  • 1H/13C NMR : To confirm the pyridinyl and cyclopentyl moieties (e.g., pyridine ring protons at δ 8.5–9.0 ppm).
  • FT-IR : For detecting carbonyl (C=O) stretches (~1700 cm⁻¹) and hydrochloride salt formation (broad N–H stretches).
  • Mass spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 248.1) and chloride adducts .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound?

SHELXL is optimized for small-molecule refinement. Key steps include:

  • Importing high-resolution X-ray diffraction data (e.g., 0.8 Å resolution).
  • Using restraints for anisotropic displacement parameters of the cyclopentyl group.
  • Validating hydrogen-bonding networks with R1 < 0.05 and wR2 < 0.10. Advanced features like TWIN/BASF commands resolve twinning artifacts common in hydrochloride salts .

Q. How to resolve contradictions in solubility or reactivity data?

Systematic approaches include:

  • Replicating experiments under controlled humidity and temperature.
  • Cross-validating solubility using HPLC (reverse-phase C18 columns) and Karl Fischer titration for water content.
  • Analyzing pH-dependent reactivity via potentiometric titration (e.g., pKa determination of the pyridine nitrogen) .

Q. Designing SAR studies for analogs: What structural modifications enhance bioactivity?

Strategies involve:

  • Pyridine substitution : Introducing electron-withdrawing groups (e.g., Cl at position 4) to modulate receptor binding.
  • Cyclopentyl optimization : Comparing sp³-hybridized carbons with bulkier substituents (e.g., cyclohexyl) for steric effects.
  • In vitro assays : Radiolabeled binding studies (e.g., IC50 determination) and molecular docking (AutoDock Vina) to correlate substituents with target affinity .

Assessing stability under varying pH and temperature conditions
Methodologies include:

  • Accelerated stability studies : Incubating the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • Kinetic analysis : Arrhenius plots to predict shelf life, with degradation products identified by LC-MS.
  • pH-rate profiling : Buffer solutions (pH 1–12) to identify hydrolysis-sensitive bonds (e.g., ketone or pyridine groups) .

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